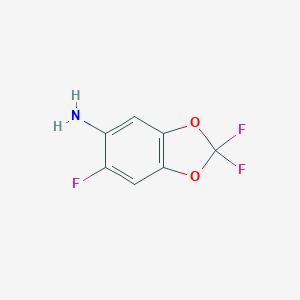

2,2,6-Trifluoro-1,3-benzodioxol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves strategic design and functionalization, leading to the development of metal-organic frameworks (MOFs) and other complex molecules. For instance, Das & Mandal (2018) discussed the design of a triazine-based ligand for selective gas/vapor sorption and sensing applications, demonstrating a sophisticated approach to chemical synthesis involving amino-functionalized structures (Das & Mandal, 2018). Similarly, other works have focused on the preparation and reactions of organosulfonyloxy derivatives and the catalyzed formation of benzodiazepines, showcasing a range of synthetic techniques applicable to compounds with similar structures (Zhdankin et al., 1996; Bera et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,6-Trifluoro-1,3-benzodioxol-5-amine often features complex arrangements, as seen in metal-organic frameworks and other inorganic-organic hybrid compounds. These structures are characterized by their coordination modes, spatial arrangements, and the formation of chains and layers, as detailed in the works of Guo et al. (2019) and others (Guo et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds include a variety of interactions and transformations. For example, the work of Timoshenko et al. (2002) on the synthesis of 6-(Polyfluoroalkyl)uracils from polyfluoro-1,1-dihydroalkyl sulfones highlights the reactivity of fluorinated compounds and their potential for further chemical modifications (Timoshenko et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and phase behavior, are crucial for understanding their applications and behavior in various environments. Studies on the crystallization and structural determination of compounds provide insights into their stability and interactions at the molecular level, as illustrated by works focused on the solid-state packing and hydrogen-bonding interactions (Low et al., 2004).

Applications De Recherche Scientifique

Antibacterial Activity

2,2,6-Trifluoro-1,3-benzodioxol-5-amine serves as a precursor in synthesizing derivatives with potential antibacterial properties. Studies have explored the creation of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, revealing moderate antibacterial capabilities compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Further research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides highlighted their role in bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020).

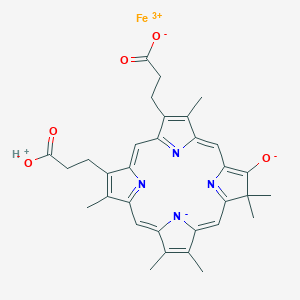

Metal Complexation

This compound has been involved in the formation of metal chelates for medical purposes, such as 99mTc complexes with hexadentate tricatechol ligands, showing potential in medical imaging applications (Hahn & Rupprecht, 1991).

Organic Synthesis

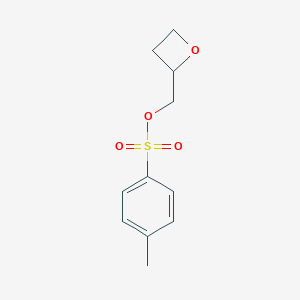

It is integral in the synthesis of organosulfonyloxy derivatives and in reactions with alkynyltrimethylsilanes, demonstrating versatility in organic synthesis processes (Zhdankin et al., 1996).

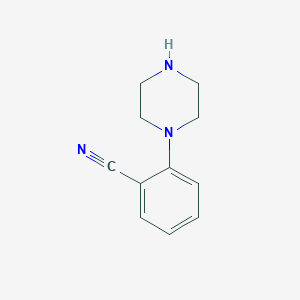

Luminescent Metal Organic Frameworks

The compound is used in designing amine-functionalized luminescent metal-organic frameworks, which are significant for selective gas/vapor sorption and nanomolar sensing in water (Das & Mandal, 2018).

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents, including derivatives of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, has explored their potential as oral antiarrhythmic agents in mice (Banitt et al., 1977).

Spirocompound Synthesis

This compound is employed in synthesizing trifluoromethyl-containing spirocompounds, like 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, through radical cascade processes, revealing potential in bioactive compound development (Meng et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2,2,6-trifluoro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVTVWOEVYKSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559933 |

Source

|

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120934-03-4 |

Source

|

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)